2-Methyl-2,6-diazaspiro[3.3]heptane
CAS No.: 1203567-11-6
VCID: VC2702264
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,6-diazaspiro[3.3]heptane - 1203567-11-6](/images/structure/VC2702264.png)
Description |
2-Methyl-2,6-diazaspiro[3.3]heptane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms. This compound is of interest in various chemical and pharmaceutical research applications due to its structural properties and potential biological activities. Synthesis and PreparationThe synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. This process often requires an inert atmosphere to prevent oxidation and other unwanted side reactions. The product is then purified through recrystallization or chromatography techniques. Chemical Applications2-Methyl-2,6-diazaspiro[3.3]heptane serves as a versatile building block in organic synthesis. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential in organic chemistry. Biological ApplicationsWhile specific biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptane are less documented compared to its dihydrochloride form, compounds with similar structures are being explored for their potential in enzyme mechanisms, protein-ligand interactions, and therapeutic applications. Comparison with Derivatives2-Methyl-2,6-diazaspiro[3.3]heptane can be compared with its derivatives, such as the oxalate and dihydrochloride forms, which exhibit different chemical and biological properties.
Safety and HandlingHandling of 2-Methyl-2,6-diazaspiro[3.3]heptane requires caution due to potential chemical hazards. Safety data sheets typically recommend handling in an inert atmosphere and storage at controlled temperatures. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1203567-11-6 | ||||||||||||||||
Product Name | 2-Methyl-2,6-diazaspiro[3.3]heptane | ||||||||||||||||
Molecular Formula | C6H12N2 | ||||||||||||||||
Molecular Weight | 112.17 g/mol | ||||||||||||||||
IUPAC Name | 2-methyl-2,6-diazaspiro[3.3]heptane | ||||||||||||||||
Standard InChI | InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 | ||||||||||||||||
Standard InChIKey | ALPTZPFVGLVIKK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1CC2(C1)CNC2 | ||||||||||||||||
Canonical SMILES | CN1CC2(C1)CNC2 | ||||||||||||||||
PubChem Compound | 57856653 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume